molecular formula C5H7N3O2 B2404558 1,3-dimethyl-5-nitro-1H-pyrazole CAS No. 1170783-25-1

1,3-dimethyl-5-nitro-1H-pyrazole

Cat. No.: B2404558
CAS No.: 1170783-25-1
M. Wt: 141.13
InChI Key: OJETWFRFVGLXPW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of nitro and methyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis has been reported as an effective method . Another method involves the use of hydrazine derivatives and diketones, followed by nitration to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

1,3-Dimethyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dimethyl-5-nitro-1H-pyrazole include:

Uniqueness

This compound is unique due to the presence of both nitro and methyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

1,3-dimethyl-5-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)7(2)6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJETWFRFVGLXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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